(2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride
Overview
Description
(2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride is an organic compound with the molecular formula C10H11ClO2S and a molecular weight of 230.71 g/mol . It is a sulfonyl chloride derivative of indene, characterized by the presence of a methanesulfonyl chloride group attached to the indene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride typically involves the reaction of 2,3-dihydro-1H-indene with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and reactors can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation: Oxidation of the indene ring can lead to the formation of indanone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Indanone Derivatives: Formed by oxidation of the indene ring.
Scientific Research Applications
(2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various sulfonyl derivatives . The indene ring can also undergo oxidation and reduction reactions, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
(2,3-dihydro-1H-inden-2-yl)methanesulfonyl fluoride: Similar structure but with a fluoride group instead of chloride.
(2,3-dihydro-1H-inden-2-yl)methanesulfonyl bromide: Similar structure but with a bromide group instead of chloride.
(2,3-dihydro-1H-inden-2-yl)methanesulfonyl iodide: Similar structure but with an iodide group instead of chloride.
Uniqueness
(2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride is unique due to its specific reactivity profile and the ability to form a wide range of sulfonyl derivatives. Its chloride group makes it more reactive compared to its fluoride, bromide, and iodide analogs, allowing for more efficient nucleophilic substitution reactions .
Properties
IUPAC Name |
2,3-dihydro-1H-inden-2-ylmethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c11-14(12,13)7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZMCVFQOSFEAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348080-86-4 | |
Record name | (2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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